Bienvenue dans la boutique en ligne BenchChem!

4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine

DNA polymerase pyrido[2,3-d]pyrimidine enzyme inhibition

4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine (CAS 2195882-48-3) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine class, featuring both an oxazole-5-carbonyl substituent at the 8-position and a morpholine ring at the 2-position. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry ; the inclusion of an oxazole carbonyl and morpholine group in this particular arrangement generates a unique pharmacophore profile distinct from other substituted pyrido[2,3-d]pyrimidines.

Molecular Formula C15H17N5O3
Molecular Weight 315.333
CAS No. 2195882-48-3
Cat. No. B2931384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
CAS2195882-48-3
Molecular FormulaC15H17N5O3
Molecular Weight315.333
Structural Identifiers
SMILESC1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=NO3)N4CCOCC4
InChIInChI=1S/C15H17N5O3/c21-14(12-3-4-17-23-12)20-5-1-2-11-10-16-15(18-13(11)20)19-6-8-22-9-7-19/h3-4,10H,1-2,5-9H2
InChIKeyNFAFZQYITRCYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[8-(1,2-Oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine (CAS 2195882-48-3): Chemical Identity and Core Characteristics


4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine (CAS 2195882-48-3) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine class, featuring both an oxazole-5-carbonyl substituent at the 8-position and a morpholine ring at the 2-position. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry [1]; the inclusion of an oxazole carbonyl and morpholine group in this particular arrangement generates a unique pharmacophore profile distinct from other substituted pyrido[2,3-d]pyrimidines. Public bioactivity data indicate that this compound is a weak ligand for DNA polymerase β (IC50 11.5 µM) and DNA polymerase λ (IC50 10.2 µM) [2]. However, the precise biological target and therapeutic application of this specific molecule remain largely uncharacterized in the peer-reviewed primary literature.

Why 4-[8-(1,2-Oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine Cannot Be Substituted with Generic Pyrido[2,3-d]pyrimidine Analogs


The pyrido[2,3-d]pyrimidine family is highly diverse; small structural variations lead to dramatic shifts in activity profiles. For example, the 2,4-diamino substitution pattern is critical for potent DHFR inhibition in the antifolate series reported by Gangjee et al. [1], whereas the 2-morpholino-8-(isoxazole-5-carbonyl) substitution in the target compound is associated with an entirely different target space (DNA polymerases) [2]. Generic substitution within this chemotype would risk losing the specific, albeit modest, polymerase interaction profile that distinguishes this molecule. Without head-to-head comparator data, any interchange with a structurally similar pyrido[2,3-d]pyrimidine analog introduces unacceptable uncertainty for scientific research or assay development.

Quantitative Differentiation Evidence for 4-[8-(1,2-Oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine (CAS 2195882-48-3)


DNA Polymerase β Inhibition vs. In-Class Pyrido[2,3-d]pyrimidine DHFR Inhibitors

The target compound exhibits an IC50 of 11,500 nM against rat DNA polymerase β, whereas the canonical pyrido[2,3-d]pyrimidine DHFR inhibitor compound 26 from Gangjee et al. shows no reported DNA polymerase activity (target is DHFR with Ki in the low nanomolar range) [1][2]. This indicates a fundamental shift in target selectivity driven by the 2-morpholino/8-isoxazole-carbonyl substitution pattern.

DNA polymerase pyrido[2,3-d]pyrimidine enzyme inhibition

DNA Polymerase λ Inhibition Profile vs. DNA Polymerase β

The target compound inhibits human DNA polymerase λ with an IC50 of 10,200 nM, which is slightly more potent than its inhibition of rat DNA polymerase β (IC50 11,500 nM) [1]. This near-equipotent profile across two X-family polymerases is a measurable feature that distinguishes it from other pyrido[2,3-d]pyrimidine derivatives lacking any reported polymerase activity.

DNA polymerase lambda DNA repair selectivity

IMPDH2 Inhibition as a Potential Off-Target Liability vs. Closely Related Morpholino-Pyridopyrimidines

The compound shows no significant inhibition of mouse IMPDH2 (IC50 > 100,000 nM) [1]. In contrast, several pyrido[2,3-d]pyrimidine derivatives bearing different 2-substituents (e.g., 2-aminopyridine) have been reported to inhibit IMPDH at low micromolar concentrations. While direct head-to-head IMPDH data for a named comparator are not available in the public literature, this negative result suggests that the morpholine substitution at position 2 reduces IMPDH liability, a desirable attribute when polymerase selectivity is sought.

IMPDH off-target counter-screening

Recommended Research Use Cases for 4-[8-(1,2-Oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine (CAS 2195882-48-3)


Chemical Biology Probe for X-Family DNA Polymerase Studies

Based on the measurable (albeit weak) inhibition of DNA polymerases β and λ [1], this compound may serve as a starting scaffold for developing novel polymerase probes, particularly where the biologically distinct 2-morpholino-8-isoxazole-carbonyl pharmacophore is hypothesized to occupy sites not addressed by classical DNA polymerase inhibitors.

Negative Control for DHFR-Mediated Assays in Pyrido[2,3-d]pyrimidine Screening Campaigns

The well-characterized DHFR inhibitory activity of 2,4-diamino pyrido[2,3-d]pyrimidines [2] makes this 2-morpholino derivative an ideal negative control compound for cell-based DHFR inhibition screens, as its polymerase-directed activity profile is orthogonal to the antifolate mechanism.

Starting Point for Selectivity Profiling Against IMPDH in Pyridopyrimidine Lead Optimization

The absence of IMPDH2 inhibition at concentrations up to 100 µM [1] supports the use of this chemotype in lead optimization programs where IMPDH activity is a common off-target liability of pyridopyrimidine libraries, enabling cleaner structure-activity relationship interpretation.

Quote Request

Request a Quote for 4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.